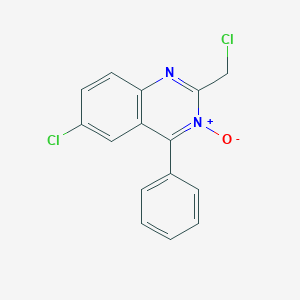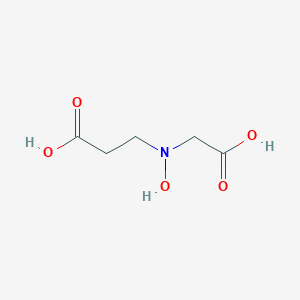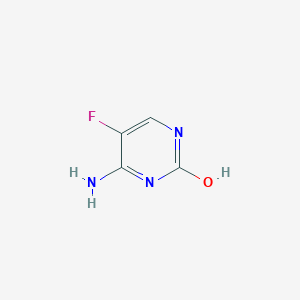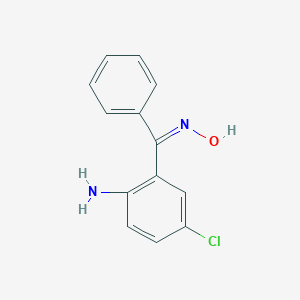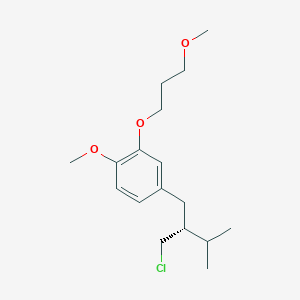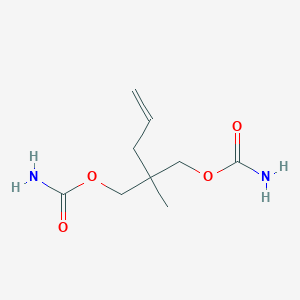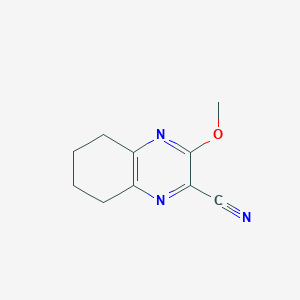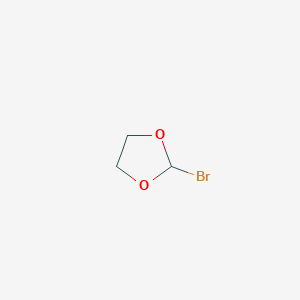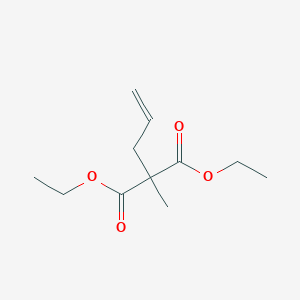
Cobalt(II) carbonate hydrate
Descripción general
Descripción
Cobalt(II) carbonate hydrate is an inorganic compound with the chemical formula CoCO₃·xH₂O. It appears as a pink solid and is known for its paramagnetic properties. This compound is an intermediate in the hydrometallurgical purification of cobalt from its ores and serves as a precursor to various catalysts and pigments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobalt(II) carbonate hydrate can be synthesized by combining solutions of cobalt(II) sulfate and sodium bicarbonate. The reaction proceeds as follows: [ \text{CoSO}_4 + 2 \text{NaHCO}_3 \rightarrow \text{CoCO}_3 + \text{Na}_2\text{SO}_4 + \text{H}_2\text{O} + \text{CO}_2 ] This reaction is typically carried out at room temperature and results in the precipitation of cobalt(II) carbonate .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting cobalt-containing waste materials or metal cobalt with hydrochloric acid to generate a cobalt chloride solution. Sodium carbonate is then added to precipitate cobalt carbonate, which is subsequently rinsed, centrifuged, and dried to obtain the final product .
Types of Reactions:
Oxidation: Cobalt(II) carbonate can be oxidized to cobalt(III) oxide (Co₃O₄) upon heating in the presence of oxygen: [ 6 \text{CoCO}_3 + \text{O}_2 \rightarrow 2 \text{Co}_3\text{O}_4 + 6 \text{CO}_2 ]
Reduction: Cobalt(II) carbonate can be reduced to cobalt(II) oxide (CoO) at high temperatures.
Substitution: It reacts with mineral acids to form cobalt(II) salts. For example, with hydrochloric acid: [ \text{CoCO}_3 + 2 \text{HCl} + 5 \text{H}_2\text{O} \rightarrow [\text{Co}(\text{H}_2\text{O})_6]\text{Cl}_2 + \text{CO}_2 ]
Common Reagents and Conditions:
Oxidation: Requires oxygen and elevated temperatures.
Reduction: Requires high temperatures.
Substitution: Requires mineral acids such as hydrochloric acid.
Major Products:
Oxidation: Cobalt(III) oxide (Co₃O₄)
Reduction: Cobalt(II) oxide (CoO)
Substitution: Cobalt(II) salts such as cobalt(II) chloride.
Aplicaciones Científicas De Investigación
Cobalt(II) carbonate hydrate has a wide range of applications in scientific research:
Biology: It is used in the preparation of various coordination complexes that are studied for their biological activities.
Medicine: Cobalt compounds, including cobalt(II) carbonate, are investigated for their potential use in cancer therapy due to their ability to generate reactive oxygen species.
Mecanismo De Acción
The mechanism of action of cobalt(II) carbonate hydrate involves its ability to participate in redox reactions and form coordination complexes. In biological systems, cobalt ions can interact with molecular targets such as enzymes and proteins, influencing various biochemical pathways. The generation of reactive oxygen species by cobalt compounds is a key factor in their potential therapeutic effects .
Comparación Con Compuestos Similares
Cobalt(II) carbonate hydrate can be compared with other similar compounds such as:
Cobalt(II) oxide (CoO): Unlike cobalt(II) carbonate, cobalt(II) oxide is primarily used as a catalyst and in the production of cobalt-based pigments.
Cobalt(II) chloride (CoCl₂): This compound is more soluble in water compared to cobalt(II) carbonate and is commonly used in electroplating and as a humidity indicator.
Nickel(II) carbonate (NiCO₃): Similar to cobalt(II) carbonate, nickel(II) carbonate is used in the preparation of catalysts and pigments, but it has different magnetic properties and reactivity.
This compound stands out due to its unique combination of paramagnetic properties, reactivity, and applications in various fields.
Propiedades
IUPAC Name |
cobalt(2+);carbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAIPADPFFTYLP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2CoO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929810 | |
| Record name | Cobalt(2+) carbonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137506-60-6 | |
| Record name | Cobalt(2+) carbonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


